molecular formula C20H18Si B098950 Triphenylvinylsilane CAS No. 18666-68-7

Triphenylvinylsilane

Cat. No.: B098950
CAS No.: 18666-68-7
M. Wt: 286.4 g/mol
InChI Key: OVOIHGSHJGMSMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenylvinylsilane, also known as ethenyltriphenylsilane, is an organosilicon compound with the molecular formula C20H18Si. It is characterized by a vinyl group attached to a silicon atom, which is further bonded to three phenyl groups. This compound is known for its unique chemical properties and applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenylvinylsilane can be synthesized through several methods. One common approach involves the reaction of triphenylchlorosilane with vinylmagnesium bromide in the presence of a catalyst. The reaction typically proceeds as follows: [ \text{Ph}_3\text{SiCl} + \text{CH}_2=\text{CHMgBr} \rightarrow \text{Ph}_3\text{SiCH=CH}_2 + \text{MgBrCl} ] This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation under reduced pressure .

Chemical Reactions Analysis

Types of Reactions: Triphenylvinylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Triphenylvinylsilane has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a precursor for the synthesis of various organosilicon compounds.

    Material Science: Employed in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

    Catalysis: Acts as a ligand in transition metal-catalyzed reactions.

    Polymer Chemistry: Used in the synthesis of silicon-containing polymers with unique properties.

Mechanism of Action

The mechanism of action of triphenylvinylsilane involves its ability to participate in various chemical reactions due to the presence of the vinyl group and phenyl rings. The vinyl group can undergo addition reactions, while the phenyl rings can participate in electrophilic aromatic substitution. These reactions are facilitated by the silicon atom, which can stabilize reaction intermediates through hyperconjugation and other electronic effects .

Comparison with Similar Compounds

Uniqueness of Triphenylvinylsilane: this compound is unique due to the presence of three phenyl groups attached to the silicon atom. This structure imparts distinct electronic and steric properties, making it a valuable compound in various chemical reactions and applications. The phenyl groups provide stability and influence the reactivity of the vinyl group, making this compound a versatile reagent in organic synthesis .

Properties

IUPAC Name

ethenyl(triphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Si/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h2-17H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOIHGSHJGMSMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066397
Record name Triphenylvinylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8066397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18666-68-7
Record name Triphenylvinylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18666-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vinyltriphenylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018666687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triphenylvinylsilane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139006
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1,1',1''-(ethenylsilylidyne)tris-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Triphenylvinylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8066397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triphenylvinylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.610
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VINYLTRIPHENYLSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MYL0PK6N3A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triphenylvinylsilane
Reactant of Route 2
Triphenylvinylsilane
Reactant of Route 3
Triphenylvinylsilane
Reactant of Route 4
Triphenylvinylsilane
Reactant of Route 5
Triphenylvinylsilane
Reactant of Route 6
Triphenylvinylsilane
Customer
Q & A

Q1: What are the main applications of Triphenylvinylsilane in materials science?

A1: this compound (TPVS) is primarily employed as a modifier in polymer chemistry. Research demonstrates its use in enhancing the properties of various polymers:

  • Porous Polymer Beads: TPVS plays a crucial role in controlling the porous structure of cross-linked poly(methyl methacrylate) beads []. Increasing TPVS concentration during synthesis leads to larger pore sizes, increased porosity, and higher weight swelling ratios, making these beads suitable for applications like filtration or drug delivery.
  • Water-Resistant Coatings: Incorporating TPVS into vinyl acetate-acrylic emulsion copolymers significantly improves their water resistance []. This makes these copolymers ideal for use as binders in weather-resistant emulsion paints, contributing to the durability and longevity of coatings.
  • Styrene-Butyl Acrylate Emulsion Copolymers: TPVS acts as a modifier in styrene-butyl acrylate emulsion copolymers [], influencing their thermal properties and morphology. These copolymers, with their high solid content, find applications as binders in emulsion paints.

Q2: How does the structure of this compound contribute to its function in these applications?

A2: The structure of TPVS features a reactive vinyl group alongside bulky, hydrophobic phenyl groups.

  • The phenyl groups contribute to the hydrophobicity of the resulting polymers [, ]. This explains the enhanced water resistance observed in TPVS-modified coatings. Furthermore, these bulky groups hinder chain packing, affecting the polymer's glass transition temperature and morphology.

Q3: Beyond polymers, are there other applications for this compound?

A3: Yes, TPVS is a versatile molecule with applications beyond polymer modification. For example:

  • Highly Fluorescent Materials: TPVS reacts with conjugated dibromoaromatics via the Heck reaction to produce blue-emitting organosilicon materials []. These materials exhibit high photoluminescent quantum yields, making them promising candidates for use in organic light-emitting diodes (OLEDs).
  • Precursor for Silicon Carbide Thin Films: TPVS serves as a single-source precursor for depositing nanocrystalline silicon carbide thin films using fluidized/packed bed chemical vapor deposition []. Its thermal properties, including vapor pressure and enthalpy of sublimation, make it suitable for this high-temperature application.

Q4: Have there been any studies on the reactivity of this compound in different chemical reactions?

A4: Yes, research has investigated the reactivity of TPVS in specific chemical transformations:

  • γ-Radiation-Catalyzed Addition: TPVS, unlike some other organovinylsilanes, remains unreactive under γ-radiation and doesn't participate in addition reactions with organosilicon hydrides [].
  • Addition of Sulfenyl Halides: TPVS reacts with arenesulfenyl chlorides, demonstrating its participation in electrophilic addition reactions []. The regioselectivity and stereochemistry of these additions can provide insights into the mechanistic aspects of these reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.